molecular formula C12H20F4N2O2 B10952377 N,N'-di-tert-butyl-2,2,3,3-tetrafluorobutanediamide

N,N'-di-tert-butyl-2,2,3,3-tetrafluorobutanediamide

Cat. No.: B10952377
M. Wt: 300.29 g/mol
InChI Key: SYIWDHMHQCOWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a succinamide backbone with two tert-butyl groups and four fluorine atoms, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE typically involves the reaction of 2,2,3,3-tetrafluorosuccinic anhydride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:

  • Dissolution of 2,2,3,3-tetrafluorosuccinic anhydride in an appropriate solvent such as dichloromethane.
  • Addition of tert-butylamine to the solution while maintaining a low temperature to control the reaction rate.
  • Stirring the reaction mixture for several hours to ensure complete conversion.
  • Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new amide derivative, while oxidation may produce a carboxylic acid.

Scientific Research Applications

N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.

    tert-Butyloxycarbonyl protecting group: Commonly used in peptide synthesis for protecting amino groups.

Uniqueness

N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE is unique due to its combination of tert-butyl groups and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in the synthesis of fluorinated compounds and in studies involving enzyme mechanisms.

Properties

Molecular Formula

C12H20F4N2O2

Molecular Weight

300.29 g/mol

IUPAC Name

N,N'-ditert-butyl-2,2,3,3-tetrafluorobutanediamide

InChI

InChI=1S/C12H20F4N2O2/c1-9(2,3)17-7(19)11(13,14)12(15,16)8(20)18-10(4,5)6/h1-6H3,(H,17,19)(H,18,20)

InChI Key

SYIWDHMHQCOWMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C(C(=O)NC(C)(C)C)(F)F)(F)F

Origin of Product

United States

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